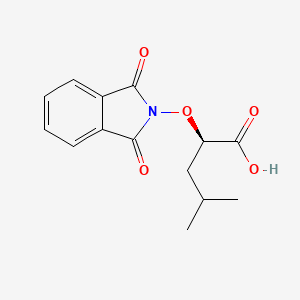

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid

Beschreibung

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid (CAS: 310404-45-6) is a chiral carboxylic acid derivative featuring a 1,3-dioxoisoindolin-2-yloxy group at the C2 position and a methyl branch at C4 of the pentanoic acid backbone. Its molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 277.276 g/mol (monoisotopic mass: 277.095023) . The compound is also known by synonyms such as (2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-4-methylpentanoic acid, highlighting its stereospecific configuration.

Eigenschaften

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8(2)7-11(14(18)19)20-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMVYIQIEZUFLJ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid involves several steps:

Esterification of Anthranilic Acid: The process begins with the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate.

Phthaloyl-Protected Alanine: Alanine is fused with phthalic anhydride at 150°C to yield phthaloyl-protected alanine.

Coupling Reaction: The phthaloyl-protected alanine is then coupled with methyl anthranilate to furnish the isoindole derivative.

The characterization of the products is performed using techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction is also used to verify the structure .

Analyse Chemischer Reaktionen

®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exerting its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Hydrogen Bonding : The dioxoisoindolinyl group in the target compound can act as a hydrogen-bond acceptor, influencing crystallinity and solubility .

- Synthetic Accessibility: Derivatives like FIB and the target compound are synthesized via esterification or Mitsunobu reactions, with yields influenced by protecting group strategies .

Biologische Aktivität

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound is characterized by the presence of a dioxoisoindoline moiety linked to a pentanoic acid backbone. Its molecular formula is CHNO, with a molecular weight of approximately 277.27 g/mol. The structural complexity contributes to its varied biological activities.

Biological Activities

Research indicates that (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid exhibits several biological activities:

- Antiviral Activity : Some derivatives of isoindoline compounds have shown effectiveness against viral infections, suggesting potential applications in antiviral drug development.

- Anti-inflammatory Activity : Compounds with similar structures have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Certain indole derivatives have demonstrated anticancer effects, indicating that (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid may also contribute to cancer therapy .

- Antioxidant Activity : The antioxidant properties of indole derivatives can help mitigate oxidative stress-related conditions.

- Antimicrobial Activity : Research has highlighted some indole derivatives' capacity to act against various microbial strains, suggesting that this compound may have similar properties.

Synthesis and Experimental Procedures

The synthesis of (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid involves multiple steps, typically starting from L-leucine and phthalic anhydride. The structure is verified using techniques such as IR, UV-Vis, NMR, and mass spectrometry. The synthesis process can be summarized as follows:

- Starting Materials : L-Leucine and phthalic anhydride.

- Reaction Conditions : Reactions are conducted in solvents like toluene under controlled temperatures.

- Purification : The product undergoes purification through chromatography to isolate the desired compound.

Case Studies

A study focusing on the biological evaluation of related compounds found that certain isoindoline derivatives exhibited promising larvicidal activity against Aedes aegypti mosquitoes, which are vectors for various viral diseases . This highlights the potential for developing insecticides based on the structural framework of (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid.

Comparative Analysis

The following table compares (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid with similar compounds regarding their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-(3-Oxo-1h-isoindol-2-yl)propanoic acid | Isoindole core with propanoic acid | Antitumor activity | Lacks the dioxo group |

| 4-Methylpentanoic acid derivatives | Aliphatic chain | Anti-inflammatory properties | Simpler structure |

| 2-(1,3-Dioxoisoindol-2-yl)butanoic acid | Similar dioxoisoindoline structure | Neuroprotective effects | Different alkyl chain length |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.